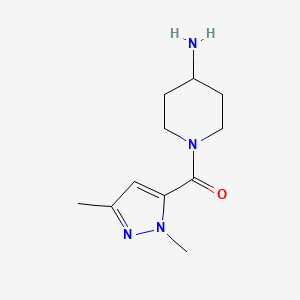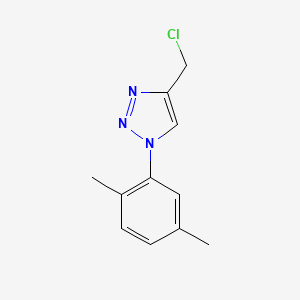
4-(chloromethyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole (CMDT) is a synthetic triazole compound with various applications in scientific research and laboratory experiments. CMDT is an important intermediate in the synthesis of many compounds, including drugs, pesticides, and other organic compounds. It is also used in the synthesis of heterocyclic compounds and as a catalyst in the polymerization of olefins. CMDT has various biochemical and physiological effects, and its advantages and limitations for laboratory experiments must be considered when using it.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Energetic Salts
One of the primary applications of triazole derivatives is in the synthesis of energetic salts. Triazolyl-functionalized monocationic energetic salts are prepared through reactions involving chloromethyl-triazole compounds. These salts exhibit good thermal stability and relatively high density, making them potential candidates for use in energetic materials. The specific synthesis routes and properties of these salts are detailed in research by Wang et al. (2007) (Wang, Gao, Ye, & Shreeve, 2007).
Antioxidant and Urease Inhibition Activities
Another significant area of research involves the investigation of antioxidant activities and urease inhibition by triazole derivatives. Khan et al. (2010) synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, demonstrating potent urease inhibitory activities and excellent antioxidant properties for specific compounds. This suggests potential therapeutic applications of these derivatives in treating diseases associated with oxidative stress and urease-related disorders (Khan, Ali, Hameed, et al., 2010).
Molecular Interactions and Drug Design
Triazole derivatives also play a crucial role in drug design due to their ability to form various molecular interactions. Research by Ahmed et al. (2020) focused on ethyl 2-triazolyl-2-oxoacetate derivatives, analyzing their molecular interactions through Hirshfeld surface analysis and DFT calculations. These studies help in understanding the nucleophilic/electrophilic nature of compounds, influencing drug design and development (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Antimicrobial and Anti-inflammatory Activities
Research into the antimicrobial and anti-inflammatory properties of triazole derivatives has yielded promising results. Compounds synthesized from 1,2,4-triazoles have been evaluated against various bacterial and fungal strains, showing significant activity. These findings suggest the potential for developing new antimicrobial agents from triazole derivatives, as seen in studies by El-Reedy and Soliman (2020), which demonstrated high antibacterial and antifungal activities (El-Reedy & Soliman, 2020).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2,5-dimethylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-4-9(2)11(5-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPPABEEZOMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




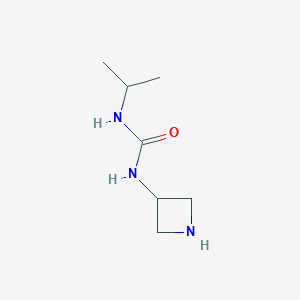
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)
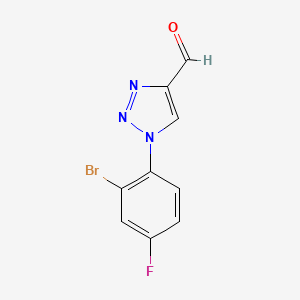

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)
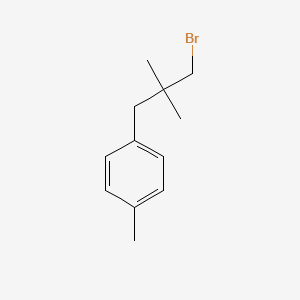

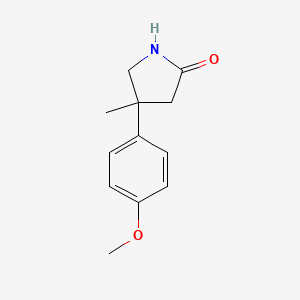
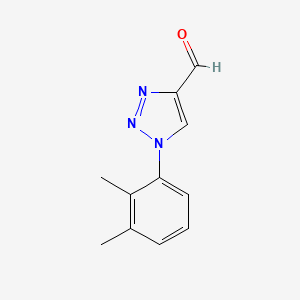
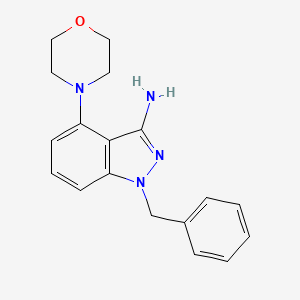
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)
